molecular formula C22H37N5O8 B14213405 L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline CAS No. 832731-19-8

L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline

Cat. No.: B14213405
CAS No.: 832731-19-8
M. Wt: 499.6 g/mol
InChI Key: WNIWSIPHNWABNS-WOYTXXSLSA-N
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Description

L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline is a pentapeptide composed of five amino acids: leucine, proline, serine, serine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine, L-serine, L-proline, and L-leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: The peptide can be reduced to modify its structure and properties.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) can be used.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products

The major products formed from these reactions include oxidized serine derivatives, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another pentapeptide with similar amino acid composition but different sequence and properties.

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

Uniqueness

L-Leucyl-L-prolyl-L-seryl-L-seryl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and development.

Properties

CAS No.

832731-19-8

Molecular Formula

C22H37N5O8

Molecular Weight

499.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H37N5O8/c1-12(2)9-13(23)20(32)26-7-3-5-16(26)19(31)24-14(10-28)18(30)25-15(11-29)21(33)27-8-4-6-17(27)22(34)35/h12-17,28-29H,3-11,23H2,1-2H3,(H,24,31)(H,25,30)(H,34,35)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

WNIWSIPHNWABNS-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)N

Origin of Product

United States

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